molecular formula C11H8N4O B314824 8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

Cat. No.: B314824
M. Wt: 212.21 g/mol
InChI Key: MXUWJKSUQKYVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound with the molecular formula C11H8N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a dimethyl sulfoxide (DMSO)/acetic acid (AcOH) mixture . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazoloquinoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tetrazoloquinoline ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products

    Oxidation: Formation of 8-Methyltetraazolo[1,5-a]quinoline-4-carboxylic acid.

    Reduction: Formation of 8-Methyltetraazolo[1,5-a]quinoline-4-methanol.

    Substitution: Formation of various substituted tetrazoloquinoline derivatives.

Scientific Research Applications

8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

8-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

InChI

InChI=1S/C11H8N4O/c1-7-2-3-8-5-9(6-16)11-12-13-14-15(11)10(8)4-7/h2-6H,1H3

InChI Key

MXUWJKSUQKYVSP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C3=NN=NN23)C=O

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C3=NN=NN23)C=O

Origin of Product

United States

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